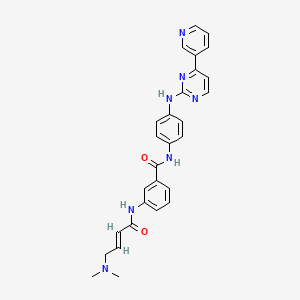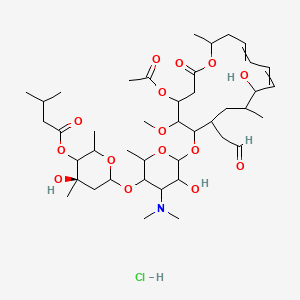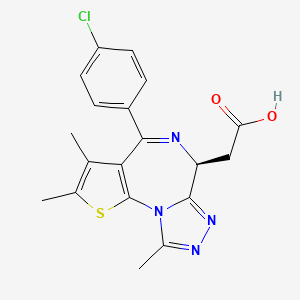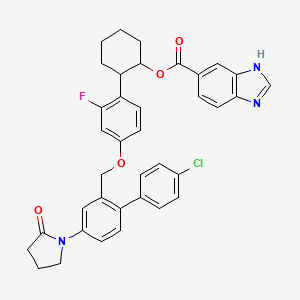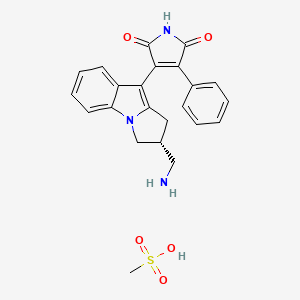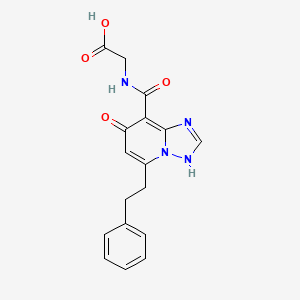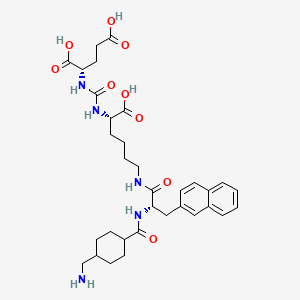![molecular formula C22H18ClN5O2 B608324 N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide CAS No. 1513879-19-0](/img/structure/B608324.png)
N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide
Vue d'ensemble
Description
KDU691 is an antimalarial compound. It inhibits recombinant P. vivax phosphatidylinositol 4-kinase (PI4K) with an IC50 value of 1.5 nM. KDU691 is selective for P. vivax PI4K over recombinant human PI4KβIII and PI3Kα, -β, -ɣ, and -δ (IC50s = 7.9, 8.8, 2.4, 8, and 3.4 µM, respectively), as well as VPS34 (IC50 = >9.7 µM) and 36 additional kinases in a panel of lipid and protein kinases (IC50s = >10 µM). It is active against P. falciparum and P. yoelii schizonts (IC50s = 0.06 and 0.04 µM, respectively), as well as P. cynomolgi schizonts and hypnozoites (IC50s = 0.11 and 0.2 µM, respectively). KDU691 completely prevents, but does not eradicate established, P. cynomolgi infection in rhesus monkeys when administered at a dose of 20 mg/kg.
KDU691 is a plasmodium PI4K inhibitor (IC50 values of 0.18 μM and 0.061 μM against hypnozoite forms and liver schizontsm, respectively). KDU691 selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites.
Applications De Recherche Scientifique
Malaria Control and Elimination
KDU691 is used in the control and elimination of malaria, which is threatened by the emergence and spread of resistance to artemisinin-based combination therapies (ACTs) .
Inhibition of Dihydroartemisinin-Pretreated Plasmodium Falciparum
KDU691 selectively inhibits dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites . This is significant because when an artemisinin-sensitive Plasmodium falciparum strain is exposed to artemisinin derivatives such as dihydroartemisinin (DHA), a small population of the early ring-stage parasites can survive drug treatment by entering cell cycle arrest or dormancy .
Targeting Dormant Parasites
After the removal of the drug, these dormant parasites can resume growth . KDU691 is used to target these dormant parasites, which has been linked to the recrudescence of parasites after monotherapy with artemisinin and possibly contributes to artemisinin resistance .
4. Inhibition of Plasmodium Phosphatidylinositol-4-OH Kinase (PI4K) KDU691 is a specific inhibitor of Plasmodium phosphatidylinositol-4-OH kinase (PI4K) . While KDU691 shows no activity against rings, it is highly inhibitory against dormant rings .
Activity Against Artemisinin-Resistant Strains
KDU691 also kills dormant rings of Plasmodium falciparum artemisinin-resistant strains expressing mutant K13 . This is significant because resistance to ACTs has spread and is now established in several regions .
Potential Use in Combination Therapies
Given its unique mechanism of action and its activity against artemisinin-resistant strains, KDU691 could potentially be used in combination therapies to enhance the effectiveness of current treatments and delay the onset of drug resistance .
Mécanisme D'action
Target of Action
The primary target of KDU691 is the Plasmodium phosphatidylinositol-4-OH kinase (PI4K) . This enzyme plays a crucial role in the life cycle of the Plasmodium parasite, which is responsible for malaria .
Mode of Action
KDU691 selectively inhibits the Plasmodium PI4K, particularly in dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites . The compound shows no activity against normal ring stages but is highly inhibitory against dormant rings . This selective inhibition results in the death of the dormant ring-stage parasites .
Biochemical Pathways
The inhibition of Plasmodium PI4K by KDU691 affects the phosphoinositide signaling pathway, which is essential for the survival and proliferation of the Plasmodium parasite . By inhibiting PI4K, KDU691 disrupts the normal functioning of this pathway, leading to the death of the parasite .
Pharmacokinetics
The effectiveness of kdu691 against plasmodium parasites suggests that it has suitable pharmacokinetic properties for antimalarial activity .
Result of Action
The primary molecular effect of KDU691 is the inhibition of Plasmodium PI4K, leading to disruption of the phosphoinositide signaling pathway . On a cellular level, this results in the death of dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites . This action makes KDU691 a potential candidate for the treatment of malaria, particularly in cases where the parasites have developed resistance to other antimalarial drugs .
Action Environment
Like all drugs, the efficacy and stability of kdu691 could potentially be influenced by factors such as temperature, ph, and the presence of other substances
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-24-21(29)15-5-3-14(4-6-15)19-11-26-20-12-25-18(13-28(19)20)22(30)27(2)17-9-7-16(23)8-10-17/h3-13H,1-2H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMFFISSODJRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C(=O)N(C)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile](/img/structure/B608243.png)
